Cas no 68392-35-8 (Afimoxifene)
Afimoxifene Chemical and Physical Properties
Names and Identifiers
-
- Afimoxifene
- 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol
- 4-Hydroxytamoxifen
- (E,Z)-4-hydroxytamoxifen
- 1-[4-(2-Diaethylamino-aethoxy)-phenyl]-propan-1-on,Hydrochlorid
- 1-[4-(2-diethylamino-ethoxy)-phenyl]-propan-1-one,hydrochloride
- 1-[4-(2-diethylaminoethyloxy)phenyl]propan-1-one hydrochloride
- 1-[4-(2-dimethylaminoethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenylbut-1-ene
- 4-hydroxytamoxifene
- Propiophenone,4'-[2-(diethylamino)ethoxy]-,hydrochloride
- 4-OHT
- cis
- trans-4-Hydroxytamoxifen
- (E/Z)-4-Hydroxy Tamoxifen
- (E/Z)-4-Hydroxytamoxifen
- SR-01000759243
- R-LIPOIC ACID POTASSIUM COMPUND
- Tamogel (TN)
- Opera_ID_600
- TAMOXIFEN, 4-HYDROXY-, (Z)-
- Ici 79280
- BRD-K04210847-001-01-1
- D06551
- 4-Hydroxytamoxifen (E) and (Z) isomers (50:50)
- DTXSID7022384
- CS-0003592
- Tox21_200943
- trans-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
- (Z)-4-OHT
- CAS-68047-06-3
- UNII-17197F0KYM
- Afimoxifene [USAN:INN]
- (Z)-4-Hydroxytamoxifen (Z-4-OHT)
- 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- DTXCID802384
- NCGC00164399-02
- Afimoxifene (USAN/INN)
- NCGC00258497-01
- SCHEMBL9189
- MS-26417
- (Z)-4-Hydroxytamoxifen, >=98% Z isomer
- 4-Monohydroxytamoxifen
- BRN 4910749
- AKOS016010361
- (Z)-4-Hydroxytamoxifen
- C05011
- Hydroxytamoxifen
- Tamogel
- MFCD00278780
- C26H29NO2
- UNII-95K54647BZ
- BIDD:ER0193
- s8956
- 68392-35-8
- EX-A4661
- NCGC00164399-01
- HB6040
- Q4689254
- (Z)-4-Hydroxy Tamoxifen
- AFIMOXIFENE, Z-ISOMER
- ICI 79,280
- NS00068435
- BIDD:PXR0104
- 1077-29-8
- MFCD00468090
- HMS2231F20
- (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)-phenyl)-2-phenylbut-1-en-1-yl)phenol
- 95K54647BZ
- 4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
- 4-Hydroxytamoxifen ≥70% Z isomer (remainder primarily E-isomer)
- 4-OH-TAM
- HB6095
- 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
- 65213-48-1
- ICI-79280
- HB2508
- (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- MLS000069742
- Phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
- SR-01000759243-5
- HY-16950A
- MLS001077346
- A904472
- SR-01000759243-3
- CHEBI:44616
- 4-[(1z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl]phenol
- Z-4-hydroxytamoxifen
- HSCI1_000353
- BDBM20608
- 68047-06-3
- cid_449459
- Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (Z)-
- 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- 4-{(1Z)-1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
- 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol
- CHEMBL489
- Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
- SMR000058939
- 4-OH tamoxifen
- 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
- DB04468
- (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
- 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
- 4-{1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
- CCRIS 8580
- 4-Hydroxy Tamoxifen
- 2bj4
- GLXC-26379
- [3H]4-OHT
- 17197F0KYM
- TXUZVZSFRXZGTL-QPLCGJKRSA-N
- DA-60360
- (Z)-Afimoxifene
- 98% pound E pound masculineZ isomers=50:50 pound(c)
- BRD-K04210847-001-21-9
- (Z)-4-hydroxy Tamoxifen?
- 4-{(1Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl}phenol
-
- MDL: MFCD00468090
- Inchi: 1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
- InChI Key: TXUZVZSFRXZGTL-QPLCGJKRSA-N
- SMILES: O(CCN(C)C)C1C=CC(=CC=1)/C(/C1C=CC(=CC=1)O)=C(\C1C=CC=CC=1)/CC
Computed Properties
- Exact Mass: 387.22000
- Monoisotopic Mass: 387.219829168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.8
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.092
- Melting Point: 135-144°C
- Boiling Point: 514.4±50.0 °C at 760 mmHg
- Flash Point: 264.9±30.1 °C
- Solubility: methanol: soluble10mg/mL
- PSA: 32.70000
- LogP: 5.70170
- Color/Form: 5 mg/mL in ethanol: isopropanol (95:5)
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Afimoxifene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H332-H361
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 63-20/21/22
- Safety Instruction: 22-23-36
- RTECS:SL1210000
-
Hazardous Material Identification:
- Storage Condition:−20°C
Afimoxifene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94873-10MG |
Afimoxifene |
68392-35-8 | 10mg |
¥2136.1 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T176-10MG |
Afimoxifene |
68392-35-8 | 10mg |
¥1283.39 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T176-50MG |
Afimoxifene |
68392-35-8 | 50mg |
¥5107.72 | 2025-01-16 | ||
| TRC | H954705-5mg |
(E/Z)-4-Hydroxy Tamoxifen |
68392-35-8 | 5mg |
$ 57.00 | 2023-09-07 | ||
| TRC | H954705-10mg |
(E/Z)-4-Hydroxy Tamoxifen |
68392-35-8 | 10mg |
$ 68.00 | 2023-09-07 | ||
| TRC | H954705-25mg |
(E/Z)-4-Hydroxy Tamoxifen |
68392-35-8 | 25mg |
$ 144.00 | 2023-09-07 | ||
| TRC | H954705-50mg |
(E/Z)-4-Hydroxy Tamoxifen |
68392-35-8 | 50mg |
$244.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19848-10mg |
4-Hydroxytamoxifen |
68392-35-8 | 98% | 10mg |
¥718.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19848-50mg |
4-Hydroxytamoxifen |
68392-35-8 | 98% | 50mg |
¥2574.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72540-5mg |
Afimoxifene |
68392-35-8 | 98% | 5mg |
¥268.0 | 2023-09-07 |
Afimoxifene Suppliers
Afimoxifene Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Afimoxifene
Professional Introduction to Afimoxifene (CAS No. 68392-35-8)
Afimoxifene, a compound with the chemical identifier CAS No. 68392-35-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. As a derivative of triphenylethylene, Afimoxifene exhibits distinct mechanisms of action that differentiate it from conventional therapeutic agents, making it a subject of extensive research and development.
The molecular structure of Afimoxifene is meticulously designed to interact with specific biological targets, thereby modulating physiological processes at the cellular level. This interaction is primarily mediated through its ability to bind to estrogen receptors, albeit with a higher affinity for certain subtypes compared to other selective estrogen receptor modulators (SERMs). The precise binding kinetics and affinity profile of Afimoxifene contribute to its selective therapeutic effects, which are particularly relevant in the management of hormonal-related disorders.
Recent studies have highlighted the potential of Afimoxifene in addressing a range of medical conditions, including breast cancer and osteoporosis. Its ability to selectively modulate estrogen receptor activity suggests that it may offer a more nuanced therapeutic approach compared to non-selective estrogenic compounds. This selectivity is crucial in minimizing side effects associated with hormonal therapy, thereby improving patient outcomes.
In the context of breast cancer research, Afimoxifene has been investigated for its anti-proliferative and anti-angiogenic properties. Preclinical studies indicate that it can inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells by disrupting signaling pathways that promote tumor progression. Furthermore, its ability to induce apoptosis in cancer cells while sparing normal tissues underscores its potential as a targeted therapeutic agent. These findings have prompted further exploration into its clinical efficacy and safety profiles.
Osteoporosis, another area where Afimoxifene shows promise, is characterized by decreased bone density and increased fracture risk. The compound’s ability to modulate estrogen receptor activity may help in maintaining bone mineral density by inhibiting bone resorption and promoting bone formation. This dual action makes Afimoxifene an attractive candidate for the development of novel osteoporosis treatments that are both effective and well-tolerated.
The pharmacokinetic profile of Afimoxifene is another critical aspect that contributes to its therapeutic potential. Unlike some traditional SERMs, Afimoxifene exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. This ensures that the compound reaches therapeutic levels efficiently and remains active in the system for an extended period. Such pharmacokinetic characteristics are essential for achieving sustained therapeutic effects and improving patient compliance.
Advances in drug delivery systems have further enhanced the potential applications of Afimoxifene. Nanoparticle-based formulations and targeted drug delivery platforms have been explored to improve bioavailability and reduce systemic side effects. These innovations hold promise for optimizing the therapeutic index of Afimoxifene, making it a more effective and safer option for patients.
The regulatory landscape for Afimoxifene is evolving as research continues to uncover its multifaceted therapeutic benefits. Regulatory agencies are closely monitoring clinical trial data to assess its safety and efficacy across various indications. The successful completion of Phase II and III clinical trials would significantly bolster its approval status and open doors for broader medical applications.
Future research directions for Afimoxifene include exploring its potential in combination therapies with other anti-cancer agents or osteoporosis treatments. Such combination approaches could synergize the effects of different drugs, leading to more robust therapeutic outcomes. Additionally, investigating mechanisms underlying its anti-inflammatory properties may uncover new avenues for treating chronic inflammatory diseases.
The development of Afimoxifene exemplifies the intersection of innovative chemistry and medical science. Its unique pharmacological profile positions it as a promising candidate for addressing complex medical conditions with minimal side effects. As research progresses, Afimoxifene is poised to make significant contributions to modern medicine, offering hope for improved patient care and treatment strategies.
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